2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c22-15-5-7-16(8-6-15)27-20-17(11-25-27)21(24-13-23-20)29-12-19(28)26-10-9-14-3-1-2-4-18(14)26/h1-8,11,13H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRUVGVWFCRGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone is a novel synthetic derivative of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 460.94 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to an indoline moiety via a thioether bond. This structural configuration is significant as it contributes to the compound's interaction with biological targets.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, these compounds have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR) and various kinases associated with tumor growth.
Key Mechanisms:
- EGFR Inhibition: New derivatives have shown promising activity as EGFR inhibitors, which are crucial in targeting various cancers due to the receptor's role in cell signaling pathways that promote proliferation .
- Induction of Apoptosis: Compounds similar to this compound have been reported to activate apoptotic pathways by inducing caspase activity and poly(ADP-ribose) polymerase (PARP) cleavage .
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| K562 | 8 | EGFR inhibition and cell cycle arrest |
| MV4-11 | 12 | PARP cleavage and reduction in PCNA levels |
Table 1: Antiproliferative activity of this compound against selected cancer cell lines.
Case Studies
Case Study 1: A study published in Molecules explored the synthesis and biological evaluation of related pyrazolo[3,4-d]pyrimidine derivatives. It was found that these compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Another investigation highlighted the use of pyrazolo[3,4-d]pyrimidine derivatives in targeting EGFR in non-small cell lung cancer (NSCLC). The study demonstrated that modifications at specific positions on the pyrazole ring enhanced binding affinity and inhibitory potency against EGFR .
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an inhibitor of epidermal growth factor receptor (EGFR), a key player in tumor proliferation and survival. Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on EGFR, making them potential candidates for cancer treatment .
Kinase Inhibition
Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone are effective against various kinases such as CDK2 and DYRK1A. These kinases are implicated in numerous cellular processes including cell cycle regulation and differentiation .
Neuroprotective Effects
Emerging studies suggest that certain derivatives may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Inhibition of EGFR
In a recent study published in Nature Communications, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their efficacy as EGFR inhibitors. The results indicated that modifications at the thiol group significantly enhanced binding affinity and selectivity towards EGFR over other kinases .
Case Study 2: CDK2 Inhibition
A study focused on the synthesis of various pyrazolo derivatives revealed that specific substitutions on the indoline moiety increased potency against CDK2, demonstrating a promising approach for developing selective cancer therapeutics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
